molecular formula C14H10N2O2S B10807392 1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone

1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone

Cat. No.: B10807392
M. Wt: 270.31 g/mol
InChI Key: WPTSZTJNUDLTHZ-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone is a heterocyclic compound that combines the structural features of furan and quinazoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone typically involves the reaction of furan derivatives with quinazoline derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-4-ylsulfanyl derivatives, while reduction can produce furan-2-yl derivatives .

Scientific Research Applications

1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(Furan-2-yl)-2-quinazolin-4-ylsulfanylethanone is unique due to its specific combination of furan and quinazoline structures, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

1-(furan-2-yl)-2-quinazolin-4-ylsulfanylethanone

InChI

InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-18-13)8-19-14-10-4-1-2-5-11(10)15-9-16-14/h1-7,9H,8H2

InChI Key

WPTSZTJNUDLTHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=CO3

solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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